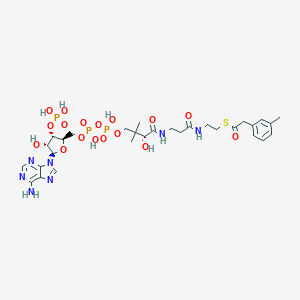

3-Tolylacetyl-coa

Description

Properties

CAS No. |

124900-43-2 |

|---|---|

Molecular Formula |

C30H44N7O17P3S |

Molecular Weight |

899.7 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

InChI Key |

NKSKBWZEZMJLSI-FUEUKBNZSA-N |

SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Synonyms |

3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |

Origin of Product |

United States |

Biochemical Pathways of 3 Tolylacetyl Coa Elaboration

Biosynthesis of 3-Tolylacetyl-CoA Precursors

The formation of this compound begins with the generation of its precursor, 3-tolylacetate (also known as m-tolylacetic acid or 3-methylphenylacetic acid). This molecule is typically derived from the breakdown of environmental aromatic compounds.

The primary pathway for the formation of tolylacetate analogues is found in soil bacteria, such as Pseudomonas putida, which utilize toluene (B28343) and xylenes (B1142099) as carbon sources. nih.govnih.gov The degradation of m-xylene (B151644), for instance, is initiated by the oxidation of one of the methyl groups. This process is catalyzed by a series of enzymes encoded on the TOL plasmid. nih.govresearchgate.net The pathway proceeds through the following steps:

m-Xylene is oxidized to m-methylbenzyl alcohol .

m-methylbenzyl alcohol is further oxidized to m-tolualdehyde .

Finally, m-tolualdehyde is converted to m-toluic acid (3-tolylacetate). nih.gov

A single set of nonspecific enzymes, including benzyl (B1604629) alcohol dehydrogenase and benzaldehyde (B42025) dehydrogenase, is responsible for these transformations for toluene, m-xylene, and p-xylene. nih.govasm.org

In plants, a parallel pathway exists for the biosynthesis of the closely related compound, phenylacetic acid (PAA). PAA is synthesized from the amino acid phenylalanine via phenylpyruvate. nih.govresearchgate.net While direct evidence for a similar pathway for 3-tolylacetate is limited, it suggests a potential biosynthetic route from a corresponding methylated amino acid precursor in certain organisms.

Once 3-tolylacetate is formed, it must be activated for further metabolism by being attached to Coenzyme A (CoA). This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases or ligases. Specifically, the enzyme responsible for activating the analogous compound, phenylacetate (B1230308), is Phenylacetate-CoA ligase (PA-CoA ligase), which belongs to the family of AMP-forming ligases (EC 6.2.1.30). nih.govwikipedia.org

The reaction proceeds in two steps:

Adenylation: 3-tolylacetate reacts with ATP to form a high-energy 3-tolylacetyl-AMP intermediate and pyrophosphate (PPi).

Thioesterification: The activated acyl group is transferred from the adenylate intermediate to the thiol group of Coenzyme A, forming This compound and releasing AMP.

Metabolic Interconversions of this compound

Following its synthesis, this compound enters pathways that modify its structure, ultimately connecting its carbon atoms to the central metabolic machinery of the cell.

Unlike straight-chain fatty acyl-CoAs, which are typically processed via beta-oxidation, the metabolism of aromatic acyl-CoAs like this compound involves the breakdown of the stable benzene (B151609) ring. The catabolic pathway for toluates in Pseudomonas species proceeds through a "meta pathway," which involves ring fission. nih.govresearchgate.net After its formation, the tolyl- moiety is hydroxylated to form methyl-substituted catechols (e.g., 3- or 4-methylcatechol). nih.gov These catechols are then substrates for ring-cleavage dioxygenases, which break open the aromatic ring to produce linear, unsaturated acyl species. These intermediates are further processed by a series of hydratases, dehydrogenases, and aldolases, eventually yielding central metabolic precursors like pyruvate (B1213749) and acetaldehyde.

Alternatively, the concentration of acyl-CoAs within the cell can be regulated by the action of acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond to release the free fatty acid and Coenzyme A. nih.gov This reverse reaction can control the flux of substrates into specific downstream pathways and recycle CoA. nih.gov

The degradation of this compound provides a direct link to central carbon metabolism by replenishing the pool of key metabolic intermediates. The end products of the meta-cleavage pathway for aromatic compounds, such as pyruvate and acetaldehyde, are readily converted into acetyl-CoA. nih.govyoutube.com

Acetyl-CoA is a critical metabolic hub, connecting the catabolism of carbohydrates, fats, and proteins. youtube.comnih.gov The acetyl-CoA generated from 3-tolylacetate degradation can enter the citric acid cycle (Krebs cycle), where it is oxidized to CO2 to generate energy in the form of ATP and reduced coenzymes (NADH and FADH2). libretexts.org The citric acid cycle begins with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), initiating a series of reactions that are fundamental to cellular energy production. youtube.comlibretexts.org

The cellular acyl-CoA pool is a dynamic system that balances inputs from various catabolic pathways (like toluene degradation) with outputs to anabolic pathways (like lipid synthesis) and energy generation. nih.gov The introduction of acetyl-CoA from xenobiotic sources like m-xylene, via the this compound intermediate, directly influences this pool, allowing organisms to utilize a wider range of carbon sources for growth and survival. nih.govnih.gov This integration highlights the metabolic flexibility conferred by pathways capable of processing complex aromatic compounds.

Research Findings Summary

| Pathway Step | Key Process | Organism/Enzyme Example | Research Finding | Citations |

| Precursor Formation | Oxidation of m-xylene | Pseudomonas putida (TOL plasmid) | m-Xylene is sequentially oxidized to m-methylbenzyl alcohol, m-tolualdehyde, and finally m-toluic acid (3-tolylacetate). | nih.govnih.govresearchgate.net |

| CoA Ligation | ATP-dependent ligation to CoA | Phenylacetate-CoA Ligase (PA-CoA ligase) | The analogous enzyme for phenylacetate is well-characterized but shows high substrate specificity, implying a distinct ligase for 3-tolylacetate. | nih.govwikipedia.orgnih.gov |

| Metabolic Conversion | Aromatic Ring Fission | Catechol-2,3-dioxygenase | Following conversion to a methylcatechol, the aromatic ring is cleaved as part of the "meta pathway" for aromatic catabolism. | nih.govnih.gov |

| Link to Central Metabolism | Production of Acetyl-CoA | TCA Cycle Enzymes | Degradation products (pyruvate, acetaldehyde) are converted to acetyl-CoA, which enters the citric acid cycle for energy production. | youtube.comlibretexts.org |

Enzymology and Metabolic Interconversions of 3 Tolylacetyl Coa

Enzymes Acting on 3-Tolylacetyl-CoA

The enzymatic transformation of this compound is primarily centered around the cleavage of the high-energy thioester bond and the transfer of the 3-tolylacetyl group to an acceptor molecule. The enzymes responsible for such reactions are typically acyltransferases, which play crucial roles in both primary and secondary metabolism.

Acyl-CoA: 6-Aminopenicillanic Acid Acyltransferase (AT) Interactions

Acyl-CoA: 6-aminopenicillanic acid acyltransferase (AT) is a key enzyme in the biosynthesis of penicillin antibiotics. It catalyzes the final step in the production of penicillins by transferring an acyl group from an acyl-CoA thioester to the 6-amino group of 6-aminopenicillanic acid (6-APA). nih.govnih.gov The natural substrates for this enzyme are typically phenylacetyl-CoA or phenoxyacetyl-CoA, leading to the production of penicillin G and penicillin V, respectively. nih.gov

The substrate specificity of AT from organisms like Penicillium chrysogenum has been a subject of considerable study. nih.govnih.gov While the enzyme exhibits high specificity for the 6-APA core, its tolerance for the acyl-CoA substrate is somewhat broader. The enzyme is known to accept a variety of straight-chain and substituted phenylacetyl-CoA derivatives. Given that the enzyme utilizes phenylacetyl-CoA, it is plausible that it can also recognize and bind this compound, which is a structural analog of phenylacetyl-CoA with a methyl group on the aromatic ring. The active site of the enzyme is designed to accommodate an aromatic ring, and the presence of a methyl group at the meta position may still allow for productive binding. However, direct experimental evidence confirming this compound as a substrate for AT is not extensively documented in the available literature.

Table 1: Kinetic Parameters of Acyl-CoA: 6-Aminopenicillanic Acid Acyltransferase for Related Substrates

| Substrate | Km (µM) | Vmax (U/mg) | Source Organism |

| Phenylacetyl-CoA | Data not available in searched sources | Data not available in searched sources | P. chrysogenum |

| Phenoxyacetyl-CoA | Data not available in searched sources | Data not available in searched sources | P. chrysogenum |

| This compound | Data not available in searched sources | Data not available in searched sources | - |

This table is for illustrative purposes. Specific kinetic data for these substrates with the purified enzyme were not found in the provided search results.

The position of the methyl group on the tolyl moiety of this compound is expected to have a significant impact on the formation of the enzyme-substrate complex with AT. The active site of an enzyme is a precisely shaped pocket, and the introduction of a substituent like a methyl group can lead to steric hindrance or create favorable hydrophobic interactions.

If the active site has a snug fit for the phenyl ring of phenylacetyl-CoA, the presence of a methyl group at the 3-position (meta) might be more readily accommodated than a methyl group at the 2-position (ortho), which would be closer to the reactive thioester linkage. A methyl group at the 4-position (para) might also be tolerated, depending on the depth and shape of the binding pocket. These steric and electronic effects can influence the orientation of the substrate within the active site, which in turn affects the efficiency of the acyl transfer reaction.

Other Putative CoA-Dependent Enzymes and Their Specificity

Beyond the well-characterized penicillin acyltransferase, other CoA-dependent enzymes could potentially interact with this compound, given the central role of acyl-CoAs in metabolism. nih.govlibretexts.orgexlibrisgroup.comnih.gov

The thiolase superfamily comprises a broad group of enzymes that catalyze the formation and cleavage of carbon-carbon bonds via a thioester-dependent Claisen condensation reaction. wikipedia.orgresearchgate.netnih.gov These enzymes are ubiquitous and play key roles in pathways such as fatty acid β-oxidation and biosynthesis, as well as the metabolism of various other compounds. openaccessjournals.comnih.gov

Thiolases can be broadly categorized as degradative (e.g., 3-ketoacyl-CoA thiolase) and biosynthetic (e.g., acetoacetyl-CoA thiolase). wikipedia.org Degradative thiolases, in particular, often exhibit a broad substrate specificity, acting on a range of acyl-CoA molecules of varying chain lengths. researchgate.net While the primary substrates are typically fatty acyl-CoAs, the possibility of these enzymes acting on aromatic acyl-CoAs like this compound cannot be entirely ruled out, especially in organisms that have evolved pathways for the degradation of aromatic compounds.

The reaction mechanism of thiolases involves the formation of a covalent acyl-enzyme intermediate. wikipedia.org The promiscuous nature of some thiolases suggests that this compound could potentially act as a substrate, leading to either its degradation or its use as a building block in a condensation reaction. However, specific studies detailing the interaction of this compound with any member of the thiolase superfamily are currently lacking in the scientific literature. The potential for such an interaction remains a subject for future research.

Role of this compound in Aromatic Compound Catabolism

This compound is an intermediate in the degradation of 3-methylphenylacetic acid (also known as m-tolylacetic acid), which in turn is derived from the environmental pollutant m-cresol (B1676322). Its catabolism is best understood by comparison to the extensively studied phenylacetyl-CoA pathway and by examining the degradation of related methylated aromatic compounds.

Comparison with Phenylacetyl-CoA Catabolic Pathways

The catabolism of phenylacetyl-CoA is a well-established "hybrid" pathway that incorporates features of both aerobic and anaerobic degradation strategies. The pathway is initiated by the activation of phenylacetate (B1230308) to phenylacetyl-CoA by phenylacetate-CoA ligase (PaaK). ebi.ac.uk Subsequently, a multicomponent oxygenase (PaaABCDE) hydroxylates the aromatic ring. nih.gov The lower part of the phenylacetate degradation pathway shares similarities with the beta-oxidation of fatty acids. nih.gov

The degradation of this compound is expected to follow a similar route. The initial activation of 3-methylphenylacetic acid to this compound would be catalyzed by an acyl-CoA ligase, likely one with a broader substrate specificity than the highly specific phenylacetate-CoA ligase from some organisms. Following activation, a ring-hydroxylating oxygenase would act on the this compound. The subsequent steps would likely mirror the lower part of the phenylacetate pathway, involving ring cleavage and further degradation to central metabolites.

| Feature | Phenylacetyl-CoA Catabolism | This compound Catabolism (Putative) |

| Precursor | Phenylacetic acid | 3-Methylphenylacetic acid |

| Activating Enzyme | Phenylacetate-CoA ligase (PaaK) | Acyl-CoA ligase (broader specificity) |

| Key Intermediate | Phenylacetyl-CoA | This compound |

| Ring-Activating Enzyme | Phenylacetyl-CoA oxygenase (PaaABCDE) | Ring-hydroxylating oxygenase |

| Subsequent Steps | Beta-oxidation-like pathway | Beta-oxidation-like pathway |

Peripheral Pathway Integration and Intermediates

The formation of this compound is integrated into the broader catabolism of methylated aromatic hydrocarbons like m-cresol. The degradation of m-cresol can proceed through different initial steps depending on the organism and environmental conditions. In some aerobic bacteria, the degradation of m-cresol proceeds via catechol and follows an ortho-cleavage pathway. nih.gov In other pathways, the methyl group is oxidized.

Under anaerobic conditions, the degradation of cresols can be initiated by the oxidation of the methyl group. For example, the anaerobic decomposition of p-cresol (B1678582) involves the initial oxidation of the methyl group to form p-hydroxybenzoic acid. oup.com A similar methyl group oxidation pathway has been proposed for m-cresol, leading to the formation of 3-hydroxybenzoic acid. nih.gov These hydroxybenzoic acids are then further metabolized.

The degradation of 3-methylphenylacetic acid itself would lead to the following key intermediates:

3-Methylphenylacetic acid: The initial substrate.

This compound: Formed by the action of an acyl-CoA ligase.

Hydroxylated this compound: The product of an oxygenase reaction.

Ring cleavage products: Resulting from the breakdown of the aromatic ring.

Central metabolites: Such as acetyl-CoA and succinyl-CoA, which can enter the citric acid cycle. libretexts.org

Anaerobic and Aerobic Degradation Mechanisms Involving Related CoA Esters

Bacteria have evolved distinct strategies for the degradation of aromatic compounds depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, the degradation of aromatic compounds typically involves the use of oxygenases to hydroxylate the aromatic ring, making it susceptible to cleavage. nih.gov For phenylacetyl-CoA, a multicomponent oxygenase introduces oxygen atoms to the ring. nih.gov A similar mechanism is expected for this compound. The aerobic degradation of cresols has been shown to proceed through either ortho- or meta-cleavage pathways. nih.gov

Anaerobic Degradation: Under anaerobic conditions, a different strategy is employed. The degradation of p-cresol by the sulfate-reducing bacterium Desulfobacterium cetonicum is initiated by the addition of the methyl group to fumarate (B1241708), forming 4-hydroxybenzylsuccinate. nih.gov This is analogous to the anaerobic degradation of toluene (B28343). This initial activation is followed by a series of reactions resembling beta-oxidation, ultimately leading to 4-hydroxybenzoyl-CoA, which is then reductively dehydroxylated to benzoyl-CoA. nih.gov For m-cresol, some anaerobic pathways also involve the oxidation of the methyl group. nih.gov The resulting CoA-esters are then channeled into central metabolic pathways.

| Condition | Key Features of Aromatic CoA Ester Degradation |

| Aerobic | - Use of oxygenases for ring hydroxylation- Ring cleavage of hydroxylated intermediates- Often involves ortho- or meta-cleavage pathways |

| Anaerobic | - Initial activation via addition to fumarate or carboxylation- Reductive dehydroxylation of the aromatic ring- Beta-oxidation-like degradation of side chains |

Involvement of this compound in Biosynthetic Processes

While primarily discussed in the context of catabolism, acyl-CoA thioesters are also crucial building blocks in a variety of biosynthetic pathways, most notably in the synthesis of polyketides.

Role as an Acyl Donor in Natural Product Synthesis

Polyketide synthases (PKSs) are large, multi-domain enzymes that produce a vast array of structurally diverse natural products. They function by sequentially condensing small carboxylic acid units, typically in the form of their CoA thioesters. The biosynthesis is initiated with a "starter unit," which is an acyl-CoA. While acetyl-CoA and malonyl-CoA are the most common starter and extender units, respectively, many PKSs exhibit flexibility and can accept alternative starter units. nih.gov

This flexibility opens the possibility for this compound to serve as a starter unit in the biosynthesis of novel polyketides. If a PKS with a sufficiently promiscuous starter unit-acyl carrier protein transacylase (SAT) domain were to encounter this compound, it could incorporate the 3-tolylacetyl moiety into a growing polyketide chain. This would lead to the production of natural products containing a tolyl group, thereby increasing the chemical diversity of polyketides. While specific natural products derived directly from a this compound starter unit are not yet widely documented, the known promiscuity of some PKSs suggests this is a plausible biosynthetic role. researchgate.net The use of diverse starter units is a key strategy in the engineered biosynthesis of new natural products. nih.gov

Participation in Engineered Biosynthetic Routes

The direct participation of this compound in well-established, native biosynthetic pathways is not prominently documented in scientific literature. However, the principles of metabolic engineering and synthetic biology offer a framework for its potential incorporation into engineered routes for the production of novel chemical compounds. The use of unnatural starter or extender units is a cornerstone of combinatorial biosynthesis, aiming to generate new molecules with desired properties. In this context, this compound represents an intriguing, non-canonical building block for the synthesis of specialized polyketides and other secondary metabolites.

The integration of this compound into a microbial chassis would necessitate the presence or introduction of specific enzymatic activities. Primarily, this involves an acyl-CoA synthetase (or ligase) capable of activating exogenously supplied 3-tolylacetic acid to its corresponding CoA-thioester, this compound. The substrate specificity of these ligases is a critical determinant for the successful incorporation of unnatural precursors. figshare.comnih.gov Research has shown that certain acyl-CoA synthetases possess a degree of promiscuity, allowing them to activate a range of carboxylic acid substrates beyond their native ones. nih.govresearchgate.net For instance, engineering the specificity of acetyl-CoA synthetase has been explored to generate a diverse panel of acyl-CoA thioesters for downstream biosynthetic applications. figshare.com

Once formed, this compound could theoretically serve as a starter unit for polyketide synthases (PKSs). researchgate.netnih.gov PKSs are large, modular enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. nih.govyoutube.com The loading domain of a PKS module is responsible for selecting the starter unit. Through protein engineering, the specificity of this domain could be altered to accept this compound in place of the more common starter units like acetyl-CoA or propionyl-CoA. This "precursor-directed biosynthesis" approach is a well-established strategy for generating novel polyketide structures. nih.gov The resulting polyketide would feature the tolyl moiety at its core, leading to a new family of compounds with potentially altered biological activities.

The successful implementation of such an engineered pathway would depend on several factors, including the efficient transport of 3-tolylacetic acid into the host cell, the kinetic parameters of the chosen acyl-CoA synthetase for this substrate, and the compatibility of the resulting this compound with the downstream PKS machinery. While specific examples detailing the use of this compound are scarce, the extensive research on engineering PKS pathways with other unnatural starter units, such as phenylacetyl-CoA and its analogs, provides a strong proof-of-concept for the feasibility of this approach. wikipedia.orgnih.gov

The following tables summarize the types of enzymes that would be crucial for incorporating this compound into an engineered biosynthetic route and the potential products that could be generated.

Table 1: Key Enzymes for the Incorporation of this compound in Engineered Biosynthesis

| Enzyme Class | Function | Relevance for this compound | Host Organism Example |

| Acyl-CoA Synthetase/Ligase | Activates a carboxylic acid to its corresponding CoA-thioester. | Essential for converting 3-tolylacetic acid into this compound. | Pseudomonas chlororaphis, Saccharomyces cerevisiae figshare.comnih.gov |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form a polyketide backbone. | The loading domain could be engineered to accept this compound as a starter unit. | Streptomyces spp., Escherichia coli (heterologous expression) nih.govnih.gov |

Table 2: Potential Products from Engineered Pathways Utilizing this compound

| Product Class | Biosynthetic Pathway | Potential Properties |

| Novel Polyketides | Engineered Type I, II, or III PKS pathways | Altered antibiotic, antifungal, or cytotoxic activities due to the presence of the tolyl group. |

| Aromatic Compounds | Biotransformation of the initial polyketide product | Precursors for specialty polymers or fine chemicals. |

Biological System Integration and Functional Implications of 3 Tolylacetyl Coa

Occurrence and Metabolism in Microbial Systems

Acyl-CoA molecules are integral to the metabolic networks of microorganisms, serving as precursors and regulators for a wide array of biological products. creative-proteomics.comnih.gov The metabolism of aromatic acyl-CoAs, such as 3-Tolylacetyl-CoA, is particularly notable in the context of secondary metabolite production.

The filamentous fungus Penicillium chrysogenum is renowned for its production of β-lactam antibiotics, most notably penicillin. wikipedia.org The final step in the biosynthesis of many penicillins involves the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), which exchanges the L-α-aminoadipyl side chain of isopenicillin N (IPN) for a different acyl group activated as a CoA thioester. nih.govnih.gov

This compound serves as a substrate for this critical enzymatic reaction. Research has demonstrated that purified AT from P. chrysogenum can utilize m-tolylacetyl-CoA (this compound) to synthesize m-methylbenzylpenicillin in vitro. nih.gov This reaction highlights the role of this compound as a direct precursor in the formation of a specific penicillin variant.

The affinity of the acyltransferase enzyme for this compound, however, is significantly lower than for phenylacetyl-CoA, the precursor for the commercially dominant penicillin G. nih.gov The Michaelis constant (Km), a measure of substrate affinity, illustrates this difference clearly. A higher Km value indicates lower affinity.

Interactive Table: Enzyme Affinity for Acyl-CoA Substrates in P. chrysogenum

| Substrate | Corresponding Penicillin | Enzyme Km (mM) | Source |

|---|---|---|---|

| Phenylacetyl-CoA | Penicillin G | 0.55 | nih.gov |

| p-Tolylacetyl-CoA | p-Methylbenzylpenicillin | 6 | nih.gov |

| m-Tolylacetyl-CoA | m-Methylbenzylpenicillin | 15 | nih.gov |

Interestingly, the enzyme does not recognize the ortho-substituted variant, o-tolylacetyl-CoA, as a substrate at all, suggesting that the position of the methyl group on the aromatic ring plays a crucial role in the formation of the enzyme-substrate complex. nih.gov The activation of the precursor, 3-tolylacetic acid, to its CoA thioester is catalyzed by an acyl-CoA synthetase or ligase, such as the phenylacetate-CoA ligase (PCL) or a related enzyme with broad substrate specificity present in the fungus. nih.govrug.nlnih.gov

While the direct synthesis of m-methylbenzylpenicillin from this compound is specifically characterized in P. chrysogenum, the underlying biochemical principles suggest the potential for similar pathways in other microorganisms. Many microbes utilize acyl-CoA intermediates for a variety of metabolic purposes. creative-proteomics.comasm.org

The key enzymes, acyl-CoA synthetases (or ligases) and acyltransferases, are widespread. Acyl-CoA synthetases often exhibit broad substrate specificity, capable of activating a range of fatty acids and aromatic carboxylic acids. nih.govresearchgate.net For example, acetyl-CoA synthetase from P. chrysogenum can activate not only acetate (B1210297) but also other fatty acids and aromatic molecules. nih.gov It is plausible that similar enzymes in other bacteria or fungi could activate 3-tolylacetic acid to form this compound.

This activated precursor could then potentially be utilized by other acyltransferases involved in the biosynthesis of different secondary metabolites, such as polyketides in oleaginous yeasts like Yarrowia lipolytica or other complex molecules in bacteria like Corynebacterium glutamicum. nih.govresearchgate.netasm.org These organisms possess the core metabolic machinery to produce and utilize acetyl-CoA, the central hub of carbon metabolism, making the integration of alternative acyl-CoA precursors feasible. researchgate.netbiorxiv.org

Acyl-CoA molecules are not merely metabolic intermediates; they are also critical regulatory molecules that can influence metabolic pathways at multiple levels. nih.govsemanticscholar.org The concentration and partitioning of the acyl-CoA pool can dictate the flow of carbon through various synthetic and degradative routes. nih.govsemanticscholar.org Acetyl-CoA, the most fundamental acyl-CoA, is a central node connecting glycolysis, the Krebs cycle, and fatty acid synthesis, and its availability is tightly regulated. nih.govnih.gov

Regulatory Functions of Acyl-CoA Derivatives Relevant to this compound

The regulatory capacity of acyl-CoA derivatives extends beyond simple substrate competition, involving complex mechanisms like allosteric regulation that can fine-tune metabolic flux in response to cellular needs.

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. Several acyl-CoA derivatives have been identified as allosteric regulators.

A prominent example is the regulation of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the committed step in fatty acid synthesis. Long-chain fatty acyl-CoAs, such as palmitoyl-CoA, act as allosteric inhibitors of ACC, providing a feedback mechanism to halt fatty acid synthesis when its end-products are abundant. nih.gov Conversely, citrate (B86180) acts as an allosteric activator. nih.gov Another key example is the allosteric activation of AMP-activated protein kinase (AMPK) by long-chain fatty acyl-CoA esters. This activation promotes fatty acid oxidation, demonstrating how acyl-CoAs can directly signal to increase their own breakdown for energy production. nih.govnih.gov

These established cases of allosteric control by acyl-CoAs with varying chain lengths and structures suggest that this compound could potentially exert similar regulatory effects on certain enzymes, influencing metabolic decisions within the cell.

The presence and concentration of a specific acyl-CoA directly influence the activity of enzymes that use it as a substrate, thereby controlling metabolic flux—the rate of turnover of molecules through a metabolic pathway. wikipedia.orgsemanticscholar.org The study of this compound in P. chrysogenum provides a direct example. Its higher Km value (15 mM) compared to phenylacetyl-CoA (0.55 mM) for the acyl-CoA:6-APA acyltransferase means that at non-saturating concentrations, the enzyme will produce m-methylbenzylpenicillin at a much lower rate than penicillin G. nih.gov

This differential affinity is a key determinant of metabolic flux into a specific biosynthetic product. By controlling the intracellular availability of different precursor acids (like 3-tolylacetic acid vs. phenylacetic acid), it is possible to channel the metabolic flux towards the synthesis of a desired penicillin variant. This principle of directing metabolic flux by manipulating precursor availability and enzyme specificities is a cornerstone of metabolic engineering. nih.govresearchgate.net The coordinated action of acyl-CoA synthetases, which create acyl-CoAs, and acyl-CoA thioesterases, which hydrolyze them, provides another layer of control over the availability of these molecules, thereby regulating the metabolic fate of the acyl group. asm.orgsemanticscholar.org

Broader Metabolic Signaling Roles of CoA and its Thioesters

Coenzyme A (CoA) and its thioester derivatives, such as acetyl-CoA, are central players in cellular metabolism, extending their influence far beyond simple bioenergetics to intricate signaling networks that govern cellular decisions. ontosight.ai The thioester bond in acyl-CoAs is a high-energy bond, which makes these molecules highly reactive and suitable for a variety of biochemical reactions.

Acetyl-CoA, in particular, stands at a critical metabolic intersection, connecting carbohydrate, fat, and protein metabolism. Its availability is a key indicator of the cell's metabolic state. ontosight.ai High levels of acetyl-CoA in the nucleus and cytosol are typically associated with a "fed" or growth state, promoting processes like lipid synthesis and histone acetylation. ontosight.ai Conversely, under "fasted" or survival conditions, acetyl-CoA is primarily directed into the mitochondria to support ATP production and the synthesis of ketone bodies. ontosight.ai

The role of acyl-CoAs as signaling molecules is perhaps best exemplified by their function as substrates for protein acylation, a type of post-translational modification. Histone acetylation, which is dependent on the availability of nuclear acetyl-CoA, is a well-established epigenetic mark that influences gene expression. ontosight.ai Emerging research has identified a variety of other histone acylations, including propionylation, succinylation, and crotonylation, which are dependent on the corresponding acyl-CoA donors (propionyl-CoA, succinyl-CoA, and crotonoyl-CoA). These modifications have the potential to directly link the metabolic state of the cell to the regulation of chromatin structure and gene expression.

The compartmentalization of acyl-CoA metabolism is crucial for its signaling functions. Different pools of acyl-CoAs exist within the mitochondria, cytosol, and nucleus, and their relative concentrations can fluctuate in response to nutrient availability and metabolic demands. ontosight.ai For instance, fatty acid oxidation in the mitochondria is a major source of acetyl-CoA within that organelle. ontosight.ai Enzymes like acyl-CoA thioesterases (ACOTs) play a regulatory role by hydrolyzing acyl-CoAs, thereby controlling their availability for different metabolic fates and signaling events.

| Acyl-CoA | Major Metabolic Pathways | Known Signaling Roles |

| Acetyl-CoA | TCA Cycle, Fatty Acid Synthesis & Oxidation, Ketogenesis | Substrate for histone acetylation, allosteric regulation of enzymes |

| Propionyl-CoA | Amino Acid Catabolism, Odd-Chain Fatty Acid Oxidation | Substrate for histone propionylation |

| Succinyl-CoA | TCA Cycle, Heme Synthesis | Substrate for histone succinylation |

| Crotonoyl-CoA | Fatty Acid Oxidation, Amino Acid Catabolism | Substrate for histone crotonylation |

Evolutionary Perspectives on Acyl-CoA Pathways

The pathways involving acyl-CoA are ancient and fundamental to life, with evidence suggesting their presence in the last universal common ancestor (LUCA). The acetyl-CoA pathway, in particular, is considered by many scientists to be one of the first autotrophic pathways on Earth, enabling early life to fix carbon dioxide using hydrogen as an energy source. This suggests that the core biochemistry of acyl-CoA metabolism predates the divergence of the major domains of life: Archaea, Bacteria, and Eukaryota.

The evolution of the acetyl-CoA pathway may have been preceded by non-enzymatic reactions catalyzed by minerals found in hydrothermal vents. For example, the nickel-iron alloy awaruite (Ni₃Fe) can catalyze the conversion of H₂ and CO₂ into formate, acetate, and pyruvate (B1213749) under hydrothermal conditions, mirroring the enzymatic reactions of the acetyl-CoA pathway. This provides a plausible model for the stepwise, patterned evolution of this central metabolic route, where primitive enzymes gradually replaced and enhanced the efficiency of naturally occurring mineral-based catalysis.

The family of acyl-CoA dehydrogenase (ACAD) enzymes, which are crucial for fatty acid and amino acid catabolism, also has a deep evolutionary history. Phylogenetic analyses indicate that at least three types of ACADs were present in the common ancestor of all life. The subsequent evolution of this enzyme family has been dynamic, involving numerous gene duplications, lateral gene transfer events between domains, and the evolution of new functions. The fact that eukaryotic ACADs are more closely related to their bacterial counterparts supports the endosymbiotic theory for the origin of mitochondria.

The enzymes responsible for forming and breaking the thioester bond, the acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT), respectively, also represent large and diverse gene families. The sheer number of these enzymes—26 human acyl-CoA synthetases and 12 acyl-CoA thioesterases—highlights the complex and tissue-specific regulation required to control the flux of fatty acids and other acyl groups into various metabolic and signaling pathways.

Investigative Methodologies for 3 Tolylacetyl Coa Research

Spectrophotometric and Spectroscopic Techniques for Characterization

Spectrophotometric methods provide fundamental data for the characterization and quantification of purified 3-Tolylacetyl-CoA. Like all acyl-CoA thioesters, this compound possesses a distinct ultraviolet (UV) absorbance profile. This is primarily due to the adenine (B156593) moiety within the coenzyme A structure, which exhibits a strong absorbance maximum at approximately 260 nm. This property allows for the straightforward determination of concentration in pure samples using the Beer-Lambert law.

However, for analyzing this compound in complex biological mixtures, such as cell lysates or tissue extracts, direct spectrophotometry is generally not sufficient. The presence of other nucleotides (ATP, ADP, NAD+) and nucleic acids that also absorb strongly in the 250-280 nm range creates significant interference, making specific quantification impossible without prior separation. While less common for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy could be employed on purified, high-concentration samples of this compound to provide definitive structural confirmation by detailing the chemical environment of each proton and carbon atom in the molecule.

Chromatographic Separation and Detection Methods

Chromatography is essential for isolating this compound from the complex matrix of a biological sample, enabling accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of acyl-CoAs. nih.gov The most common approach is reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. nih.gov For this compound and other acyl-CoAs, a C18 column is typically used. researchgate.net

Separation is achieved using a gradient elution program, where the mobile phase composition is changed over time. This usually involves two solvents: an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) at a slightly acidic pH to ensure the molecules are protonated) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The gradient starts with a high proportion of the aqueous buffer and gradually increases the organic solvent concentration, eluting the more polar compounds first, followed by the increasingly nonpolar acyl-CoAs. The specific retention time of this compound would depend on its polarity relative to other acyl-CoAs in the sample. Following separation, detection is commonly performed using a UV detector set to ~260 nm to monitor the characteristic absorbance of the CoA moiety. nih.gov This method allows for the quantification of separated acyl-CoAs by comparing their peak areas to those of known standards. researchgate.netresearchgate.net

Table 1: Typical HPLC Parameters for Acyl-CoA Analysis

| Parameter | Description | Common Values/Ranges |

| Stationary Phase (Column) | The solid support that separates the analytes. | C18 (Octadecylsilane) |

| Mobile Phase A | The aqueous buffer used at the start of the gradient. | 10-50 mM Ammonium Acetate or Potassium Phosphate, pH 4.5-6.5 |

| Mobile Phase B | The organic solvent used to elute analytes. | Methanol or Acetonitrile |

| Elution Mode | The process of changing mobile phase composition. | Gradient elution (e.g., 5% to 90% Mobile Phase B over 20-30 min) |

| Detection | The method used to visualize the separated compounds. | UV Absorbance at 254-260 nm |

For the highest sensitivity and specificity, HPLC is coupled directly to a mass spectrometer (LC-MS). nih.gov This is particularly crucial for identifying and quantifying low-abundance species like this compound in biological samples. Tandem mass spectrometry (MS/MS) is the definitive method for structural confirmation. nih.gov

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry. nih.gov During MS/MS analysis, the parent ion of this compound would be selected and fragmented. This fragmentation consistently produces a neutral loss of a 507 Da fragment, which corresponds to 3'-phospho-ADP. nih.gov The remaining charged fragment, denoted as [M - 507 + H]⁺, is unique to the acyl group. researchgate.net For this compound (molecular weight ~881.2 g/mol ), this would result in a characteristic daughter ion at a mass-to-charge ratio (m/z) of approximately 375.1. Another common fragment ion observed for acyl-CoAs corresponds to the adenosine-diphosphate (B1240645) portion at m/z 428. nih.gov These predictable fragmentation patterns allow for the creation of highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for targeted quantification.

Table 2: Predicted Mass Spectrometry Ions for this compound

| Ion Description | Fragmentation Event | Predicted Mass-to-Charge (m/z) |

| Parent Ion [M+H]⁺ | Protonated molecule in MS1 scan. | ~882.2 |

| Acyl-specific Daughter Ion [M-507+H]⁺ | Neutral loss of the 3'-phospho-ADP-pantetheine backbone. | ~375.1 |

| Adenosine Diphosphate Fragment | Cleavage at the pyrophosphate bond. | ~428.0 |

Enzymatic Assays for Activity and Specificity Determination

Enzymatic assays are critical for studying the enzymes that synthesize or metabolize this compound and for determining their kinetic parameters. Several assay formats can be employed.

HPLC-Based Assays : These assays directly measure the change in concentration of the substrate (this compound) and the product over time. nih.gov Aliquots are taken from the reaction mixture at various time points, the reaction is stopped (e.g., with acid), and the sample is analyzed by HPLC to separate and quantify the substrate and product. nih.gov This method is robust and provides direct measurement but is lower in throughput.

Coupled Spectrophotometric Assays : These are often high-throughput assays where the activity of the primary enzyme is linked to a second enzyme that produces a change in absorbance. For example, if the reaction releases free CoASH, it can be coupled to a reaction that consumes CoASH and simultaneously oxidizes or reduces a reporter molecule like NAD+/NADH, which can be monitored spectrophotometrically at 340 nm.

Fluorescence-Based Assays : A common "gold standard" assay for acyl-CoA dehydrogenases involves monitoring the reduction of Electron Transfer Flavoprotein (ETF). nih.gov As the acyl-CoA is oxidized by its dehydrogenase, electrons are transferred to ETF, causing a decrease in its intrinsic fluorescence, which can be measured in real-time. This assay can be adapted to a 96-well plate format for higher throughput. nih.gov

Radioactive Assays : These highly sensitive assays use a radiolabeled version of the substrate, such as [¹⁴C]- or [³H]-3-tolylacetyl-CoA. revvity.com The enzymatic reaction transfers the radiolabeled tolylacetyl group to an acceptor molecule. The labeled product can then be separated from the unreacted substrate (e.g., by chromatography or selective precipitation) and quantified using liquid scintillation counting. revvity.com

When designing any enzymatic assay, the stability of the this compound substrate is a critical consideration, as thioester bonds can be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. revvity.comresearchgate.net

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic origins and fate of this compound within a cell or organism. This involves supplying cells with precursors containing stable, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) and then using mass spectrometry to track the incorporation of these labels into the target molecule. mdpi.com

A key strategy is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). This method involves growing cells in a medium where a natural essential nutrient is replaced by its heavy-isotope-labeled counterpart. To generate an ideal internal standard for acyl-CoA analysis, cells can be cultured with [¹³C₃, ¹⁵N₁]-pantothenate, the precursor to coenzyme A. nih.gov After several cell passages, the entire cellular pool of CoA and its thioesters, including this compound, will be heavy-labeled. Extracts from these cells can then be spiked into a sample of interest, providing a perfect internal standard that co-elutes with the endogenous, unlabeled analyte and corrects for any variability in sample extraction or instrument response. nih.gov

Alternatively, to identify the metabolic pathway that produces the tolylacetyl moiety, cells can be fed labeled precursors such as ¹³C-labeled m-toluic acid or other potential upstream metabolites. The detection of the ¹³C label in the this compound pool by LC-MS would confirm the metabolic linkage. nih.gov

Table 3: Common Stable Isotopes for Acyl-CoA Tracing

| Isotope | Labeled Precursor Example | Purpose |

| ¹³C | U-¹³C-glucose, ¹³C-m-toluic acid | Tracing the carbon backbone of the acyl group. nih.gov |

| ¹⁵N | [¹⁵N₁]-pantothenate | Labeling the adenine ring of the CoA moiety for SILEC. |

| ²H (Deuterium) | D-labeled fatty acids or amino acids | Tracing hydrogen atoms, though less common due to potential exchange. mdpi.com |

Synthetic Biology Approaches for 3 Tolylacetyl Coa Pathway Engineering

Metabolic Engineering Strategies for Enhanced Production or Utilization

Metabolic engineering aims to rationally modify cellular metabolism to overproduce a desired product. For a hypothetical pathway producing or consuming 3-Tolylacetyl-CoA, this involves optimizing the flow of carbon from central metabolism to the target molecule and ensuring efficient enzymatic conversion.

The biosynthesis of this compound would logically start from a precursor such as 3-toluic acid or 3-tolylacetate, which would be activated to its coenzyme A thioester form. The availability of this aromatic precursor is a critical bottleneck that can be addressed through several strategies.

Enhancing Aromatic Amino Acid Pathways: The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) in many microorganisms. nih.gov Engineering this pathway to overproduce these amino acids can create a larger pool for downstream conversion to non-native aromatic compounds. For instance, strategies developed for increasing the flux towards L-phenylalanine, a precursor for phenylacetic acid, can be adapted. researchgate.net This often involves alleviating feedback inhibition in key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and chorismate mutase. researchgate.net

Introducing Novel Biosynthetic Routes: An alternative to relying on native aromatic amino acid pathways is to introduce heterologous pathways that can convert central metabolites into the desired aromatic precursor. For example, pathways could be designed to produce 3-toluic acid from chorismate or other intermediates.

Increasing the Coenzyme A Pool: The availability of Coenzyme A (CoA) itself can be a limiting factor. nih.gov Overexpression of genes involved in pantothenate (vitamin B5) biosynthesis, a precursor to CoA, has been shown to increase the intracellular CoA pool, thereby enhancing the production of CoA-dependent molecules. princeton.edu

Strategies for precursor optimization are often multifaceted, involving both the upregulation of desired pathways and the downregulation or deletion of competing pathways that drain precursors away from the target product.

Table 1: Illustrative Metabolic Engineering Targets for Enhancing 3-Toluic Acid (Precursor) Supply

| Metabolic Target | Engineering Strategy | Rationale | Analogous System Reference |

| DAHP Synthase (aroG/aroF) | Overexpression of feedback-resistant variants | Increase carbon flow into the shikimate pathway by removing feedback inhibition by aromatic amino acids. | Phenylalanine Production researchgate.net |

| Chorismate Mutase (pheA) | Overexpression of feedback-resistant variants | Increase flux towards prephenate, a key branch point for aromatic compound synthesis. | Phenylalanine Production researchgate.net |

| Pantothenate Kinase (coaA) | Overexpression | Increase the total intracellular pool of Coenzyme A available for thioesterification. | Acetyl-CoA Flux Engineering princeton.edu |

| Competing Pathways | Gene knockout (e.g., pathways consuming chorismate) | Redirect metabolic flux exclusively towards the desired aromatic precursor. | General Metabolic Engineering nih.gov |

To establish a functional this compound pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae, it is necessary to express the required enzymes at high levels. nih.gov The key enzyme for the formation of this compound from 3-toluic acid would be an acyl-CoA ligase or synthetase.

The success of heterologous expression depends on several factors:

Enzyme Selection: Identifying a native or engineered acyl-CoA synthetase with activity towards 3-toluic acid is the first step. Enzymes like phenylacetate-CoA ligase, which activates phenylacetic acid, are promising candidates for engineering. nih.gov The choice of enzyme can be guided by screening enzyme libraries or by mining genomic databases for enzymes from organisms known to metabolize similar aromatic compounds. nih.gov

Host Strain Selection: The choice of microbial host is critical. E. coli is a common choice due to its rapid growth and well-characterized genetic tools. pnas.org However, for complex pathways, a host like Saccharomyces cerevisiae might offer advantages related to post-translational modifications or compartmentalization. researchgate.net

Expression System Optimization: Strong, tunable promoters are used to control the timing and level of enzyme expression. nih.gov Codon optimization of the gene sequence to match the codon usage of the host organism can significantly improve translation efficiency and protein yield. Often, multiple enzymes in a pathway are expressed simultaneously from a single plasmid or integrated into the host chromosome for stable, long-term production. pnas.orgresearchgate.net

For example, the enzymes of the phenylacetate (B1230308) catabolic pathway have been successfully expressed in heterologous hosts, demonstrating the feasibility of transplanting complex aromatic metabolic routes. nih.govresearchgate.net

Biosynthesis of Novel Compounds Utilizing this compound as a Building Block

Once a pathway for this compound is established, it can be used as a unique starter unit for the biosynthesis of novel molecules, particularly polyketides and fatty acid derivatives.

Polyketide synthases (PKSs) are remarkable enzyme complexes that build complex carbon skeletons by iteratively condensing simple acyl-CoA units. nih.gov While many PKSs use acetyl-CoA or propionyl-CoA as starter units, some, particularly type III PKSs, are known to accept aromatic starter units like benzoyl-CoA or coumaroyl-CoA. nih.gov

By introducing this compound into a host organism expressing a suitable PKS, it is possible to generate novel aromatic polyketides. The structure of the final product would be determined by the specific PKS used, including the number of extension units it adds (typically malonyl-CoA) and the cyclization pattern it catalyzes. nih.gov The engineering of PKS systems, for example by swapping domains or modules, has already been used to create "unnatural" natural products. acs.orgnih.gov Feeding this compound to such an engineered PKS system could expand the chemical diversity of accessible molecules.

Similarly, fatty acid synthesis (FAS) pathways could potentially accept this compound as a primer, leading to the formation of fatty acids with a tolyl group at the terminus.

The novel compounds derived from this compound could have valuable applications in various industries. Aromatic polyketides are a well-known source of pharmaceuticals, including antibiotics and anticancer agents. nih.gov The unique substitution pattern provided by the tolyl group could lead to new biological activities.

Beyond pharmaceuticals, engineered pathways can produce specialty chemicals. For example, novel polymers could be created from monomers derived from this compound. Research on producing biodegradable plastics from bacterial sources has shown that Pseudomonas putida can incorporate phenylalkanoic acid monomers into polyhydroxyalkanoates (PHAs), demonstrating that bacteria can be engineered to produce novel aromatic plastics. researchgate.net A similar approach could be applied using 3-tolyl-functionalized precursors. The development of microbial cell factories for the sustainable production of these chemicals from renewable feedstocks is a primary goal of industrial biotechnology. nih.gov

Systems-Level Modeling of this compound Metabolism in Engineered Organisms

Systems-level modeling of this compound metabolism integrates genomic, transcriptomic, proteomic, and metabolomic data to construct comprehensive computational models of the host organism's metabolic network. These models serve as in-silico platforms to analyze the flow of metabolites (fluxes) through the network and to identify metabolic engineering targets for improved production of this compound.

A crucial technique in this context is Flux Balance Analysis (FBA) , a mathematical method used to predict metabolic flux distributions in a genome-scale metabolic model (GEM). FBA relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient uptake rates and enzyme capacities, to determine the optimal flux through each reaction that maximizes a defined cellular objective, typically biomass production. For the production of this compound, the objective function can be modified to maximize the flux towards this target compound.

The successful application of systems-level modeling to engineer the production of other complex molecules provides a roadmap for this compound. For instance, predictive metabolic modeling has been used to optimize the production of organic acids for bioleaching by identifying key metabolic bottlenecks and suggesting modifications to the feed composition ameslab.gov. Similarly, strategies for increasing the intracellular availability of the precursor acetyl-CoA have been extensively modeled and reviewed, providing a foundational understanding for channeling this key metabolite towards the this compound pathway nih.govnih.gov.

The development of a robust systems-level model for an organism engineered to produce this compound would involve several key steps:

Genome-Scale Model Reconstruction: A detailed reconstruction of the organism's metabolic network is the first step. This involves annotating the genome to identify all metabolic genes and their corresponding reactions. For the this compound pathway, this would include the native metabolic pathways of the host organism as well as the heterologous genes introduced to enable the conversion of a substrate like toluene (B28343) or m-xylene (B151644) to 3-tolylacetate and its subsequent activation to this compound.

Model Curation and Validation: The reconstructed model must be curated to ensure it accurately represents the organism's metabolism. This involves filling gaps in pathways and validating the model's predictions against experimental data, such as growth rates on different substrates and metabolite production profiles.

Flux Balance Analysis and Simulation: With a validated model, FBA can be used to simulate metabolic states under different genetic and environmental conditions. For this compound production, simulations can identify reactions that compete for precursors and cofactors, and predict the effect of gene knockouts or overexpressions on the production flux.

Identification of Metabolic Engineering Targets: Based on the in-silico simulations, potential gene targets for modification can be identified. This could involve deleting genes of competing pathways to redirect carbon flux towards this compound, or overexpressing key enzymes in the production pathway to increase its capacity.

Table 1: Key Considerations for Systems-Level Modeling of this compound Production

| Modeling Aspect | Description | Relevance to this compound |

| Host Organism Selection | The choice of microbial chassis (e.g., E. coli, S. cerevisiae) impacts the complexity of the model and the available genetic tools. | The native metabolism of the host will determine the precursor availability and potential competing pathways. |

| Pathway Design | The specific enzymes chosen for the heterologous pathway will have different kinetic properties and cofactor requirements. | Modeling can help in selecting the most efficient enzyme variants and balancing cofactor regeneration. |

| Precursor Supply | The production of this compound is dependent on the availability of its precursors, such as acetyl-CoA and 3-tolylacetate. | FBA can be used to identify strategies to enhance the flux towards these precursors from central carbon metabolism nih.gov. |

| Cofactor Balance | The biosynthesis of this compound may require specific cofactors like ATP and NAD(P)H. | The model can be used to analyze the overall cofactor balance and ensure that their regeneration is not a limiting factor. |

| Integration of Omics Data | Transcriptomic and proteomic data can be integrated into the model to provide more accurate constraints on reaction fluxes. | This allows for a more realistic simulation of the cellular state during this compound production. |

Table 2: Hypothetical Flux Distribution Changes for Enhanced this compound Production

The following interactive table illustrates hypothetical changes in metabolic fluxes (in mmol/gDW/h) predicted by a systems-level model for a wild-type versus an engineered strain optimized for this compound production.

| Metabolic Pathway | Wild-Type Flux | Engineered Strain Flux | Predicted Outcome |

| Glycolysis | 10.0 | 12.0 | Increased carbon uptake for precursor synthesis. |

| Pentose Phosphate (B84403) Pathway | 5.0 | 3.0 | Reduced flux to redirect carbon to glycolysis. |

| TCA Cycle | 8.0 | 4.0 | Down-regulated to conserve carbon for product synthesis. |

| Competing Byproduct Formation | 3.0 | 0.5 | Deletion of competing pathways redirects precursors. |

| This compound Biosynthesis | 0.0 | 5.0 | Activation of the engineered pathway for product formation. |

While specific systems-level models for this compound are not yet extensively documented in publicly available literature, the principles and methodologies are well-established within the field of metabolic engineering nih.govnih.gov. The application of these computational tools is indispensable for the rational design and optimization of microbial cell factories for the sustainable production of this compound and other valuable chemicals.

Future Directions in 3 Tolylacetyl Coa Research

Unraveling Undiscovered Metabolic Fates

The ultimate fate of 3-Tolylacetyl-CoA within the cell remains to be elucidated. Based on analogous anaerobic pathways for toluene (B28343) and cresol (B1669610) degradation, it is hypothesized that this compound enters a central benzoyl-CoA pathway, where the aromatic ring is reduced and subsequently cleaved. researchgate.netwur.nl Future research should focus on identifying the specific enzymes and intermediates involved in the downstream metabolism of this compound. It is plausible that the metabolic route converges with the well-characterized benzoyl-CoA degradation pathway, which involves a series of reduction and ring-opening reactions. lsu.edu

Key research questions include:

Does this compound undergo a dearomatization step analogous to benzoyl-CoA reductase?

What are the specific ring cleavage products of the putative dearomatized this compound intermediate?

How are the resulting aliphatic acids channeled into central carbon metabolism?

Investigating these questions will likely reveal a pathway that mirrors the degradation of other aromatic compounds, as detailed in the table below, which summarizes the initial steps in the anaerobic degradation of related aromatic molecules.

| Initial Substrate | Activating Enzyme | Initial Intermediate | Central Intermediate | References |

| Toluene | Benzylsuccinate Synthase | Benzylsuccinate | Benzoyl-CoA | researchgate.netnih.govkarger.com |

| p-Cresol (B1678582) | p-Cresol Methylhydroxylase | 4-OH-Benzaldehyde | Benzoyl-CoA | nih.govasm.org |

| m-Cresol (B1676322) | Unknown | 3-Hydroxybenzylsuccinate | 3-CH3-Benzoyl-CoA | nih.govasm.org |

| o-Cresol | Unknown | 4-OH-3-CH3-Benzoate | 3-CH3-Benzoyl-CoA | nih.gov |

Elucidation of Novel Enzymatic Transformations

The formation of this compound from 3-tolylacetate and its subsequent metabolism are expected to be catalyzed by a series of novel enzymes. A primary target for discovery is the CoA ligase responsible for the activation of 3-tolylacetate to this compound. This enzyme would likely belong to the family of acyl-CoA synthetases.

Furthermore, the transformation of this compound will necessitate a unique set of enzymes to handle the methyl-substituted aromatic ring. While the anaerobic degradation of toluene often proceeds via benzylsuccinate synthase, an alternative activation of 3-tolylacetate could occur. nih.govwikipedia.org The enzymes responsible for the subsequent dearomatization and ring cleavage of this compound are also expected to exhibit novel substrate specificities. Research in this area could involve protein purification, gene cloning, and heterologous expression to characterize these new biocatalysts. The study of enzymes from m-cresol degrading bacteria, which produce 3-CH3-benzoyl-CoA, could provide valuable clues. nih.gov

| Proposed Enzymatic Step | Enzyme Class | Putative Substrate | Putative Product |

| Activation | Acyl-CoA Synthetase | 3-Tolylacetate | This compound |

| Dearomatization | Reductase | This compound | Dearomatized Intermediate |

| Ring Cleavage | Hydrolase/Lyase | Dearomatized Intermediate | Aliphatic Acids |

Advanced Synthetic Biology Applications

The elucidation of the this compound metabolic pathway could pave the way for innovative synthetic biology applications, particularly in the field of bioremediation and the production of value-added chemicals. nih.govbccresearch.com By harnessing the genetic blueprints of microorganisms capable of degrading 3-tolylacetate and related compounds, it is possible to engineer robust microbial cell factories. nih.govyoutube.com

For bioremediation, engineered bacteria could be designed to efficiently mineralize cresols and other methyl-aromatic pollutants found in industrial wastewater and contaminated sites. nih.govresearchgate.net This would involve assembling the necessary catabolic pathways into a suitable chassis organism, such as Pseudomonas putida, which is known for its metabolic versatility and tolerance to organic compounds. nih.govnih.gov

In the realm of bioproduction, the intermediates of the this compound pathway could serve as precursors for the synthesis of specialty chemicals and biofuels. nih.govresearchgate.net By introducing specific enzymes and blocking competing metabolic routes, the carbon flow from 3-tolylacetate could be redirected towards the production of desired molecules.

| Potential Application | Synthetic Biology Strategy | Target Enzymes/Pathways | Potential Chassis Organisms | References |

| Bioremediation of Cresols | Pathway Construction | CoA Ligase, Reductase, Ring Cleavage Enzymes | Pseudomonas putida, Escherichia coli | nih.govnih.gov |

| Biofuel Production | Metabolic Engineering | Modified β-oxidation pathway | Saccharomyces cerevisiae, Escherichia coli | nih.govresearchgate.net |

| Specialty Chemical Synthesis | Pathway Diversion | Novel synthases acting on pathway intermediates | Corynebacterium glutamicum, Bacillus subtilis | nih.gov |

Interdisciplinary Research Integrating Omics Data

A comprehensive understanding of this compound metabolism will require an interdisciplinary approach that integrates various "omics" technologies. Proteomics and metabolomics are particularly powerful tools for dissecting complex metabolic networks in microbial communities that degrade aromatic compounds. nih.govresearchgate.net

By analyzing the proteome of a microbial consortium grown on 3-tolylacetate, researchers can identify the specific enzymes that are upregulated in the presence of this substrate. nih.gov This approach has been successfully used to identify key enzymes in anaerobic toluene degradation. nih.govresearchgate.net Similarly, metabolomics can be employed to detect and quantify the intermediates of the this compound pathway, providing direct evidence for the proposed metabolic steps.

The integration of genomics, transcriptomics, proteomics, and metabolomics data will be crucial for constructing accurate metabolic models and for guiding synthetic biology efforts. researchgate.net This systems-level understanding will not only accelerate the discovery of novel metabolic pathways and enzymes but also provide insights into the regulatory mechanisms that govern the degradation of methyl-aromatic compounds. researchgate.net

Q & A

Q. How should researchers design experiments to elucidate the role of this compound in novel metabolic pathways?

- Methodological Answer : Combine multi-omics approaches (e.g., metabolomics and proteomics) with gene knockout models. Use CRISPR-Cas9 to silence candidate enzymes and analyze pathway disruptions via targeted LC-MS. Validate hypotheses using in vitro reconstitution assays with purified components .

Data Analysis & Interpretation

Q. How can researchers address contradictions in substrate specificity data for this compound-utilizing enzymes?

- Methodological Answer : Apply computational docking simulations to predict binding interactions and compare them with experimental mutagenesis data. Use hierarchical clustering to group enzymes by kinetic parameters and structural motifs. Reference open coding frameworks for qualitative analysis of discrepancies .

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Assess goodness-of-fit via Akaike information criterion (AIC) and report confidence intervals. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify covariates .

Experimental Reproducibility

Q. What documentation standards ensure reproducibility in this compound studies?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: provide detailed synthesis protocols, HPLC gradients, and raw NMR/MS spectra in supplementary materials. Specify batch-to-batch variability and instrument calibration records . Use version-controlled electronic lab notebooks for traceability.

Q. How can researchers validate antibody specificity in this compound immunodetection assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.